N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
“N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide” is a compound that belongs to the class of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds . These compounds have been studied for their use as mTOR kinase and PI3 kinase inhibitors .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of pyrazolo[3,4-d]pyrimidine and urea hybrids . The specific synthesis process for the requested compound is not detailed in the available literature.Scientific Research Applications
Synthesis of Novel Derivatives
- The compound has been used in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition. This process involves intramolecular cyclization and the generation of new heterocyclic compounds with potential applications in drug discovery (Rahmouni et al., 2014).
Antimicrobial Activity
- Research has explored the antimicrobial potential of new heterocycles incorporating this compound. Such studies focus on creating new compounds that can combat microbial infections, which is critical in the context of increasing antibiotic resistance (Bondock et al., 2008).
Anticancer Research
- Some derivatives of this compound have shown potential as anticancer agents. The focus has been on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives and evaluating their efficacy against various cancer cell lines, like breast adenocarcinoma (El-Morsy et al., 2017).
Development of Anti-inflammatory Agents
- Research into the synthesis of derivatives with anti-inflammatory properties has been conducted. This involves creating new compounds and assessing their effectiveness in reducing inflammation, which is crucial for the treatment of various chronic diseases (Sunder et al., 2013).
Future Directions
The future research directions for this compound could involve further exploration of its potential as a kinase inhibitor, including in-depth studies of its mechanism of action, synthesis processes, and physical and chemical properties . Additionally, its potential applications in the treatment of diseases could be explored further.
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O2/c1-14-4-9-19(10-15(14)2)32-23-20(13-27-32)24(35)30-25(29-23)33-21(11-16(3)31-33)28-22(34)12-17-5-7-18(26)8-6-17/h4-11,13H,12H2,1-3H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHFPXHKFOHRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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